N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179483-93-2
VCID: VC4285974
InChI: InChI=1S/C21H23ClN6O.ClH/c1-2-29-18-10-8-16(9-11-18)23-19-25-20(24-17-7-5-6-15(22)14-17)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H
SMILES: CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl
Molecular Formula: C21H24Cl2N6O
Molecular Weight: 447.36

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

CAS No.: 1179483-93-2

Cat. No.: VC4285974

Molecular Formula: C21H24Cl2N6O

Molecular Weight: 447.36

* For research use only. Not for human or veterinary use.

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride - 1179483-93-2

Specification

CAS No. 1179483-93-2
Molecular Formula C21H24Cl2N6O
Molecular Weight 447.36
IUPAC Name 2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C21H23ClN6O.ClH/c1-2-29-18-10-8-16(9-11-18)23-19-25-20(24-17-7-5-6-15(22)14-17)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H
Standard InChI Key RIZLJAHWXVJXIV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl

Introduction

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. This compound features a triazine core with various substituents, including chlorophenyl, ethoxyphenyl, and pyrrolidinyl groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Synthesis

The synthesis of N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis often begins with chlorinated and fluorinated aromatic compounds, which react with triazine derivatives.

  • Reaction Conditions: Specific conditions such as controlled temperature and pressure are required. Catalysts may be used to enhance reaction rates and yields.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound is of interest in medicinal chemistry, particularly in the development of anticancer agents. The triazine core is known for its biological activity, especially in inhibiting various enzymes and receptors involved in cancer progression.

Mechanism of Action

The mechanism of action likely involves interaction with specific protein targets within cancer cells. It may act as an inhibitor for certain kinases or enzymes that are crucial in cell signaling pathways related to proliferation and survival.

Research Findings

CompoundMolecular Weight (g/mol)Potential Applications
N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochlorideApproximately 447.4Anticancer agents, medicinal chemistry
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochlorideApproximately 373.83Anticancer agents, enzyme inhibitors
N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride433.3Anticancer agents, medicinal chemistry

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